N-(2-Methylsulfanylphenyl)-4-nitro-benzamide
Overview
Description
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-methylsulfanylphenyl group and a 4-nitro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylsulfanylphenyl)-4-nitro-benzamide typically involves a multi-step process:
Nitration: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce the nitro group at the para position.
Amidation: The nitrated product is then subjected to amidation with 2-methylsulfanyl aniline to form the desired benzamide.
The reaction conditions for these steps often involve the use of strong acids for nitration and coupling agents such as carbodiimides for amidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: The major product is N-(2-Methylsulfonylphenyl)-4-nitro-benzamide.
Reduction: The major product is N-(2-Methylsulfanylphenyl)-4-amino-benzamide.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial or anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of N-(2-Methylsulfanylphenyl)-4-nitro-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylsulfonylphenyl)-4-nitro-benzamide: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its chemical reactivity and biological activity.
N-(2-Methylsulfanylphenyl)-4-amino-benzamide: This compound has an amino group instead of a nitro group, which can significantly alter its pharmacological properties.
Uniqueness
N-(2-Methylsulfanylphenyl)-4-nitro-benzamide is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can be strategically modified to enhance the compound’s desired characteristics for specific applications.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-5-3-2-4-12(13)15-14(17)10-6-8-11(9-7-10)16(18)19/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKOBYVBDQOBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358098 | |
Record name | N-(2-METHYLSULFANYLPHENYL)-4-NITRO-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792078 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5922-42-9 | |
Record name | N-(2-METHYLSULFANYLPHENYL)-4-NITRO-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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